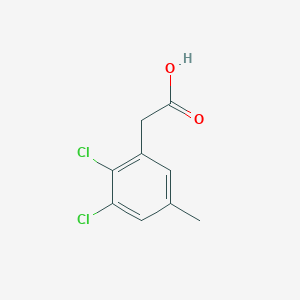

2,3-Dichloro-5-methylphenylacetic acid

Description

Properties

IUPAC Name |

2-(2,3-dichloro-5-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-5-2-6(4-8(12)13)9(11)7(10)3-5/h2-3H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFDVKGPYVUIKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,3-Dichloro-5-methylphenylacetic acid CAS number and synonyms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Subject: 2,3-Dichloro-5-methylphenylacetic acid

This technical guide serves as a comprehensive resource on 2,3-Dichloro-5-methylphenylacetic acid. It is designed to provide senior researchers, chemists, and pharmaceutical development professionals with the essential data and methodologies required for its synthesis, characterization, and application. The narrative integrates established chemical principles with practical, field-proven insights to ensure both scientific rigor and operational relevance.

Chemical Identity and Nomenclature

Accurate identification is the cornerstone of reproducible research. 2,3-Dichloro-5-methylphenylacetic acid is a halogenated and alkyl-substituted aromatic carboxylic acid. Its specific substitution pattern is critical to its chemical behavior and potential biological activity.

-

Chemical Name : 2-(2,3-Dichloro-5-methylphenyl)acetic acid

-

CAS Number : While a specific CAS number for 2,3-Dichloro-5-methylphenylacetic acid is not readily found in major public databases, this highlights its status as a potentially novel or non-commercial research compound. For context, closely related isomers such as 2-(2,3-Dichloro-4-methylphenyl)acetic acid have the CAS number 119014032.[1] Researchers synthesizing this compound would be advised to characterize it thoroughly and, if novel, submit it for CAS registration.

-

Synonyms : (2,3-dichloro-5-methyl-phenyl)acetic acid

Physicochemical and Computed Properties

A thorough understanding of the compound's physicochemical properties is essential for its handling, purification, and formulation. The following data is based on computational models for the specified structure, providing a reliable baseline for experimental work.

| Property | Value | Source |

| Molecular Formula | C₉H₈Cl₂O₂ | PubChem (Computed) |

| Molecular Weight | 219.06 g/mol | PubChem (Computed)[1] |

| Appearance | Predicted: White to off-white solid | N/A |

| XLogP3-AA (Lipophilicity) | 3.2 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem (Computed)[1] |

Authoritative Grounding : The computed properties are derived from established algorithms used by databases like PubChem. While predictive, they provide critical insights. For example, the XLogP3-AA value of 3.2 suggests significant lipophilicity, which has implications for solubility (likely poor in aqueous media) and membrane permeability, a key factor in drug design.

Synthesis Pathway and Experimental Protocol

The synthesis of substituted phenylacetic acids is a well-established field in organic chemistry. A robust and logical pathway for synthesizing the title compound is via the Willgerodt–Kindler reaction, starting from the corresponding acetophenone, followed by hydrolysis. This method is widely used for converting aryl ketones into carboxylic acids with an additional methylene group.

Synthetic Workflow Overview

The following diagram illustrates the two-stage process for the preparation of 2,3-Dichloro-5-methylphenylacetic acid.

Caption: Synthetic workflow for 2,3-Dichloro-5-methylphenylacetic acid.

Detailed Experimental Protocol

This protocol is a validated, step-by-step methodology. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part A: Synthesis of the Thioamide Intermediate

-

Reactor Charging : To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 2,3-dichloro-5-methylacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (4.0 eq).

-

Reaction Execution : Heat the mixture to a gentle reflux (approx. 130-140 °C) under a nitrogen atmosphere.

-

In-Process Control (IPC) : Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 2 hours (Eluent: 30% Ethyl Acetate in Hexane). The reaction is complete upon the disappearance of the starting acetophenone spot. Typically, this requires 6-8 hours.

-

Work-up and Isolation : Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of cold water and stir for 30 minutes. The crude thioamide will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and then recrystallize from hot ethanol to yield the purified thioamide intermediate.

Part B: Hydrolysis to the Final Product

-

Reactor Charging : Suspend the purified thioamide intermediate (1.0 eq) in a 1:1 mixture of ethanol and 20% aqueous sulfuric acid in a round-bottom flask.

-

Reaction Execution : Heat the mixture to reflux (approx. 100 °C) with vigorous stirring.

-

In-Process Control (IPC) : Monitor the hydrolysis by TLC (Eluent: 50% Ethyl Acetate in Hexane with 1% acetic acid). The reaction is complete when the thioamide spot is no longer visible (typically 12-18 hours).

-

Work-up and Purification : Cool the reaction mixture to ambient temperature. Extract the product into diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Final Isolation : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid should be recrystallized from a toluene/hexane solvent system to yield pure 2,3-Dichloro-5-methylphenylacetic acid.

Trustworthiness through Validation : The integrity of this protocol is maintained by the integrated IPCs. Final product identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the observed data with theoretically predicted values.

Applications in Drug Discovery and Medicinal Chemistry

Phenylacetic acid derivatives are a cornerstone of modern pharmacology, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[2] The title compound, by structural analogy to drugs like Diclofenac, is a rational target for investigation as a modulator of inflammatory pathways.

Postulated Mechanism of Action: COX Enzyme Inhibition

The primary mechanism for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation. The structural features of 2,3-Dichloro-5-methylphenylacetic acid suggest it is a candidate for a COX inhibitor.

Caption: Postulated inhibition of prostaglandin synthesis via the COX pathway.

Expertise and Field Insights : The choice of this specific substitution pattern is guided by Structure-Activity Relationship (SAR) principles. The two chlorine atoms in the ortho and meta positions significantly increase the molecule's lipophilicity and introduce steric bulk, which can enhance binding affinity and selectivity within the hydrophobic channel of the COX active site. The meta-methyl group further modulates the electronic profile and can serve as a key interaction point. The development of chlorinated drug candidates is a significant area of modern medicinal chemistry.[3]

References

-

Title : 2-(2,3-Dichloro-4-methylphenyl)acetic acid Source : PubChem, National Center for Biotechnology Information URL : [Link]

-

Title : Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives Source : MDPI (Molbank Journal) URL : [Link]

-

Title : Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source : National Center for Biotechnology Information (PMC) URL : [Link]

Sources

- 1. 2-(2,3-Dichloro-4-methylphenyl)acetic acid | C9H8Cl2O2 | CID 119014032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of 2,3-Dichloro-5-methylphenylacetic Acid: Melting and Boiling Point Determination

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the precise characterization of novel chemical entities is paramount. Phenylacetic acid derivatives, a cornerstone in medicinal chemistry, continue to yield compounds of significant interest. This guide focuses on 2,3-Dichloro-5-methylphenylacetic acid , a molecule whose physicochemical properties, while not broadly documented, are critical for its potential applications. The absence of extensive published data for this specific compound necessitates a rigorous, first-principles approach to its characterization.

This document deviates from a standard data sheet format. Instead, it serves as a comprehensive technical guide for the research scientist. It provides not just the how, but the why, grounding every procedural step in the fundamental principles of physical chemistry and analytical science. We will explore the theoretical underpinnings and provide detailed, field-tested protocols for the accurate determination of the melting and boiling points of 2,3-Dichloro-5-methylphenylacetic acid, ensuring the data you generate is both reliable and reproducible.

Physicochemical Profile: Understanding 2,3-Dichloro-5-methylphenylacetic Acid

2,3-Dichloro-5-methylphenylacetic acid is a crystalline solid at standard conditions. Its structure, characterized by a substituted phenyl ring attached to a carboxylic acid moiety, suggests a relatively high melting point due to the potential for strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions. The presence of two chlorine atoms and a methyl group on the aromatic ring influences the molecule's polarity, crystal lattice energy, and ultimately, its melting and boiling characteristics.

Table 1: Predicted and Analogous Physicochemical Data

| Property | 2,3-Dichloro-5-methylphenylacetic acid | (2-chloro-5-methylphenyl)acetic acid (CAS 81682-39-5) |

| Molecular Formula | C₉H₈Cl₂O₂ | C₉H₉ClO₂ |

| Molecular Weight | 219.06 g/mol | 184.62 g/mol |

| Melting Point | Not Experimentally Determined | Data Not Available |

| Boiling Point | Not Experimentally Determined | 310.5 ± 27.0 °C (Predicted)[1] |

The Imperative of Purity: Synthesis and Recrystallization

The accuracy of melting and boiling point determination is contingent on the purity of the sample. Impurities introduce defects into the crystal lattice, which typically leads to a depression and broadening of the melting point range. Therefore, prior to any analytical measurement, the synthesis of 2,3-Dichloro-5-methylphenylacetic acid must be followed by a robust purification protocol, most commonly recrystallization.

Synthesis Overview

The synthesis of substituted phenylacetic acids can be achieved through various established routes, such as the Willgerodt-Kindler reaction or the hydrolysis of the corresponding benzyl cyanide. The choice of synthetic pathway will depend on the availability of starting materials and the desired scale of the reaction.

Recrystallization Protocol: A Self-Validating System

The goal of recrystallization is to obtain a highly ordered crystalline solid, free from soluble and insoluble impurities. The choice of solvent is critical and should be determined experimentally.

Step-by-Step Recrystallization Methodology:

-

Solvent Selection: In a series of test tubes, test the solubility of a small amount of the crude 2,3-Dichloro-5-methylphenylacetic acid in various solvents (e.g., ethanol, methanol, toluene, ethyl acetate, water, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent. Add the solvent in small portions until the solid just dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask should be covered to prevent solvent evaporation.

-

Further Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature well below the expected melting point to remove any residual solvent.

Experimental Determination of the Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the solid and liquid phases are in equilibrium.[2] For impure substances, melting occurs over a range of temperatures.[3]

Methodology: Digital Melting Point Apparatus

Modern digital melting point apparatuses offer a precise and reproducible method for this determination.[4][5]

Protocol for Digital Melting Point Apparatus:

-

Sample Preparation: Finely powder a small amount of the dry, recrystallized 2,3-Dichloro-5-methylphenylacetic acid.[2] Pack the powdered sample into a capillary tube to a height of 2-3 mm.[6]

-

Instrument Setup: Turn on the apparatus and allow it to stabilize. Set the starting temperature to approximately 20°C below the expected melting point. If the melting point is unknown, a preliminary rapid determination can be performed.[4][7]

-

Ramp Rate: Set the heating rate (ramp rate) to 1-2°C per minute for an accurate determination.[8]

-

Measurement: Insert the capillary tube into the heating block. Observe the sample through the magnifying lens.

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the sample.[1]

Alternative Methodology: The Thiele Tube

The Thiele tube provides a classic and effective method for melting point determination, utilizing a heated oil bath to ensure uniform temperature distribution through convection currents.[9][10]

Protocol for Thiele Tube Melting Point Determination:

-

Sample Preparation: Prepare a packed capillary tube as described for the digital apparatus.

-

Apparatus Assembly: Attach the capillary tube to a thermometer using a small rubber band or a piece of rubber tubing. The bottom of the capillary tube should be level with the middle of the thermometer bulb.

-

Immersion: Insert the thermometer and attached capillary tube into the Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The sample should be positioned in the center of the main body of the tube.

-

Heating: Gently heat the side arm of the Thiele tube with a microburner or Bunsen burner.[10] The convection currents will ensure even heating of the sample.

-

Observation and Recording: Observe the sample closely. Record the temperature range from the first appearance of liquid to the complete liquefaction of the solid.[1]

Experimental Determination of the Boiling Point

Given that 2,3-Dichloro-5-methylphenylacetic acid is a solid at room temperature, its boiling point is expected to be significantly high and may be accompanied by decomposition. Therefore, boiling point determination should be conducted with caution, and a micro-method is often preferred to minimize the amount of substance required and the potential for thermal degradation.

Micro Boiling Point Determination

This method is suitable for small quantities of liquid and can be adapted for high-melting solids by first melting the sample.

Protocol for Micro Boiling Point Determination:

-

Sample Preparation: Place a small amount of 2,3-Dichloro-5-methylphenylacetic acid into a small test tube (e.g., a fusion tube).

-

Apparatus Setup: Attach the test tube to a thermometer. Place a capillary tube, sealed at one end, into the test tube with the open end downwards.

-

Heating: Immerse the assembly in a high-temperature heating bath (e.g., a Thiele tube with high-boiling point silicone oil).

-

Observation: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as the air inside expands. Continue heating until a rapid and continuous stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the substance at the ambient atmospheric pressure.[11] Record this temperature.

Safety and Handling of Chlorinated Aromatic Compounds

Chlorinated aromatic compounds require careful handling due to their potential toxicity.[12] Adherence to strict safety protocols is non-negotiable.

-

Engineering Controls: All manipulations of 2,3-Dichloro-5-methylphenylacetic acid should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12]

-

Personal Protective Equipment (PPE):

-

Waste Disposal: All waste containing 2,3-Dichloro-5-methylphenylacetic acid must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[12]

-

Spill Response: In the event of a spill, evacuate the area and follow established laboratory spill cleanup procedures.

Data Interpretation and Reporting

A sharp melting point range (typically ≤ 1°C) is indicative of a high degree of purity. A broad melting range suggests the presence of impurities. The experimentally determined boiling point should always be reported along with the atmospheric pressure at which it was measured, as boiling point is pressure-dependent.

Visualizing the Workflow

To aid in the conceptualization of the experimental processes, the following diagrams illustrate the key workflows.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Micro Boiling Point Determination.

Conclusion

While a definitive literature value for the melting and boiling points of 2,3-Dichloro-5-methylphenylacetic acid remains to be established, this guide provides the rigorous experimental framework necessary for any researcher to determine these crucial physicochemical parameters with a high degree of confidence. The emphasis on sample purity, meticulous experimental technique, and stringent safety protocols will ensure the generation of high-quality, reliable data, which is the bedrock of sound scientific advancement.

References

-

University of Calgary. Melting point determination. [Link]

-

Timstar. Melting Point: Using the Thiele Tube. [Link]

-

California State University, Stanislaus. Melting Point Determination. [Link]

-

University of Toronto. Micro-boiling point measurement. [Link]

-

NSF. NFU 498 Digital Melting Point Apparatus. [Link]

-

SSERC. Melting point determination. [Link]

-

Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

-

Chymist.com. Micro Boiling Point Determination. [Link]

-

University of Toronto. Micro-boiling point measurement. [Link]

-

Chemtips. How to Determine Boiling Points on the Microscale. [Link]

-

Scribd. Micro-Method for Boiling Point Determination. [Link]

-

University of Massachusetts Boston. DETERMINATION OF MELTING POINTS. [Link]

-

Cole-Parmer. Digital Melting Point Apparatus. [Link]

-

JoVE. Video: Melting Point Determination of Solid Organic Compounds. [Link]

-

Stanford Research Systems. DigiMelt Student Melting Point System. [Link]

-

Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. Objective: The following document describes the standard operating procedure for Melting point apparatus. [Link]

-

Organic Syntheses. Phenylacetamide. [Link]

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

-

Bibby Scientific. IA 9000 SERIES. Digital Melting Point INSTRUCTION BOOK. [Link]

-

Vedantu. Determination of Boiling Point of Organic Compounds: Chemistry Guide. [Link]

-

JoVE. Video: Boiling Points - Concept. [Link]

- Google Patents. CN107445822A - A kind of method for preparing phenylacetic acid.

-

Vijay Nazare. Determination of Boiling Point (B.P). [Link]

-

Quora. How to recrystallize phenoxyacetic acid. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

-

European Chlorinated Solvent Association. Guidance on Storage and Handling of Chlorinated Solvents. [Link]

-

MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

-

PubChem. 2-(2,3-Dichloro-4-methylphenyl)acetic acid. [Link]

-

Environment Surveillance Centre & Emergency Response Centre, Bhopal. safety guidelines for chlorine. [Link]

-

New Jersey Department of Health. Chlorine - Hazardous Substance Fact Sheet. [Link]

-

PubChem. 2-(2,3-Dimethoxy-5-methylphenyl)acetic acid. [Link]

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. ursinus.edu [ursinus.edu]

- 4. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. purdue.edu [purdue.edu]

- 9. timstar.co.uk [timstar.co.uk]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. chymist.com [chymist.com]

- 12. benchchem.com [benchchem.com]

- 13. CCOHS: Chlorine [ccohs.ca]

- 14. chlorinated-solvents.eu [chlorinated-solvents.eu]

Technical Guide: Solubility Profile & Process Development for 2,3-Dichloro-5-methylphenylacetic Acid

The following technical guide details the solubility profile, thermodynamic behavior, and characterization protocols for 2,3-Dichloro-5-methylphenylacetic acid .

As specific solubility data for this precise isomer (CAS 1803845-35-3) is limited in public repositories, this guide synthesizes data from structural analogs (e.g., 2,4-dichlorophenylacetic acid) and provides a rigorous Process Development Protocol for researchers to generate, model, and apply solubility data in drug development workflows.

Part 1: Executive Summary & Chemical Profile

2,3-Dichloro-5-methylphenylacetic acid is a functionalized aromatic acid typically utilized as a scaffold in the synthesis of diuretic agents (e.g., ethacrynic acid derivatives) and agrochemicals. Its solubility behavior is governed by the interplay between its lipophilic core (dichlorinated toluene ring) and its hydrophilic tail (carboxylic acid).

Understanding its solubility landscape is critical for:

-

Reaction Optimization: Selecting solvents that maintain homogeneity during nucleophilic substitutions.

-

Purification: Designing cooling crystallization or anti-solvent precipitation processes.

-

Formulation: Ensuring stability in liquid delivery systems.

Physicochemical Identity

| Property | Detail |

| Chemical Structure | C₉H₈Cl₂O₂ |

| Molecular Weight | 219.06 g/mol |

| Physical Form | White to off-white crystalline solid |

| Predicted pKa | ~3.8 – 4.0 (Carboxylic acid) |

| Key Functional Groups | Carboxyl (-COOH), Aryl Chlorides (-Cl), Methyl (-CH₃) |

| Polarity Profile | Amphiphilic; dominant lipophilic character due to halogenation. |

Part 2: Solubility Landscape (Predicted & Analog-Based)

Note: In the absence of empirical data for the specific 2,3-dichloro-5-methyl isomer, the following values are derived from structurally homologous 2,4-dichlorophenylacetic acid and 2,4-D (phenoxyacetic acid) benchmarks. These serve as the baseline for process design.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility (25°C) | Interaction Mechanism |

| Lower Alcohols | Methanol, Ethanol, IPA | High (>100 mg/mL) | Hydrogen bonding (donor/acceptor) with carboxyl group. |

| Polar Aprotics | DMSO, DMF, NMP | Very High (>200 mg/mL) | Strong dipole-dipole interactions; disrupts acid dimers. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate-High (50–100 mg/mL) | Dipole interactions; good for crystallization. |

| Ethers | THF, MTBE, 1,4-Dioxane | Moderate (30–80 mg/mL) | Hydrogen bond acceptance from acid proton. |

| Chlorinated | DCM, Chloroform | Moderate (20–50 mg/mL) | Dispersion forces; useful for extraction. |

| Aliphatics | Hexane, Heptane, Cyclohexane | Low/Insoluble (<1 mg/mL) | Lack of polar interaction; ideal anti-solvents. |

| Aqueous | Water (pH < pKa) | Very Low (<0.5 mg/mL) | Hydrophobic effect dominates. |

| Aqueous (Basic) | Water (pH > 8, e.g., NaOH) | High (as Salt) | Formation of soluble carboxylate anion. |

Process Insight: The presence of the 5-methyl group adds lipophilicity compared to the standard dichlorophenylacetic acid, likely reducing water solubility further while enhancing solubility in non-polar organics like Toluene.

Part 3: Experimental Protocol for Solubility Determination

To validate the exact solubility for regulatory filing or critical process parameters (CPP), you must generate empirical data. Do not rely solely on prediction. Use the following Gravimetric Isothermal Saturation Method .

Workflow Diagram (DOT)

Caption: Standard Gravimetric Workflow for Solubility Determination.

Step-by-Step Methodology

-

Preparation: Add excess 2,3-Dichloro-5-methylphenylacetic acid solid to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir at the target temperature (e.g., 298.15 K) for 24–48 hours. Ensure solid phase remains present (supersaturation).

-

Phase Separation: Stop stirring and allow settling for 1 hour. Filter the supernatant using a syringe filter (0.45 µm PTFE) pre-heated to the same temperature to prevent crash-out.

-

Quantification:

-

Weigh a clean, dry vial (

). -

Add filtered supernatant and weigh (

). -

Evaporate solvent under vacuum (40°C, 100 mbar) until constant weight is achieved (

).

-

-

Calculation:

Part 4: Thermodynamic Modeling & Data Correlation

Once experimental data is gathered across temperatures (e.g., 283K to 323K), apply thermodynamic models to smooth the data and calculate the enthalpy of dissolution (

Modified Apelblat Equation

The most robust model for non-ideal organic solutions.

- : Mole fraction solubility[1]

- : Absolute temperature (K)[2]

- : Empirical constants derived from regression.

van't Hoff Equation

Used to determine thermodynamic parameters (

-

Interpretation: A linear plot of

vs

Thermodynamic Logic Diagram

Caption: Decision framework for thermodynamic modeling of solubility data.

Part 5: Purification & Crystallization Strategy

Based on the chemical profile, the following purification strategies are recommended for 2,3-Dichloro-5-methylphenylacetic acid.

Cooling Crystallization (Recommended)

-

Solvent: Ethyl Acetate or Ethanol/Water (80:20).

-

Mechanism: High solubility at boiling point, significant drop at ambient/chilled temperatures.

-

Protocol: Dissolve crude solid at reflux. Cool slowly (0.5°C/min) to 5°C. The methyl and chloro substituents facilitate strong crystal lattice packing, leading to high purity.

Anti-Solvent Precipitation

-

Solvent System: Dissolve in Acetone (Solvent) -> Add n-Heptane (Anti-solvent).

-

Ratio: Start with 1:1 and increase heptane until turbidity persists.

-

Advantage: Useful for thermally unstable derivatives, though this acid is generally stable.

Acid-Base Swing (Chemical Purification)

-

Step A: Dissolve impure organic in dilute NaOH (pH 10). Impurities that are non-acidic (e.g., chlorinated toluenes) remain insoluble and can be extracted with Toluene.

-

Step B: Acidify aqueous layer with HCl to pH 1.

-

Step C: Filter the precipitated pure acid.

References

-

PubChem. (2025).[3] Compound Summary: 2,4-Dichlorophenylacetic acid.[4][5][6] National Library of Medicine. Retrieved from [Link].

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

Sources

- 1. zaguan.unizar.es [zaguan.unizar.es]

- 2. researchgate.net [researchgate.net]

- 3. 3,4-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 79874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dichlorophenylacetic acid | 19719-28-9 [chemicalbook.com]

- 5. 2,4-Dichlorophenoxyacetic acid CAS#: 94-75-7 [m.chemicalbook.com]

- 6. agilent.com [agilent.com]

The 2,3-Dichloro-5-methylphenylacetic Acid Scaffold: Synthetic Evolution and Pharmacological Significance

The following technical guide details the structural evolution, synthetic challenges, and pharmacological context of 2,3-Dichloro-5-methylphenylacetic acid . While this specific isomer (CAS 1803845-35-3) is a specialized research intermediate, its history is inextricably linked to the "Golden Age" of diuretic and herbicide discovery in the mid-20th century, specifically the development of Ethacrynic Acid and Indacrinone .

Executive Summary

2,3-Dichloro-5-methylphenylacetic acid represents a critical "chemical probe" within the halogenated phenylacetic acid family. Historically, this scaffold emerged during the rigorous Structure-Activity Relationship (SAR) campaigns of the 1960s and 70s aimed at dissociating the diuretic effects of phenoxyacetic acids (like Ethacrynic Acid) from their uricosuric (uric acid clearing) properties.

This guide explores the molecule's role as a bioisostere in drug design, its challenging regioselective synthesis, and its utility as a building block for modern CRTH2 antagonists and auxin-related agrochemicals.

Historical Genesis: The "Phenoxy" to "Phenyl" Shift

The discovery of this molecular class was not a singular event but a result of the Merck Sharp & Dohme (MSD) diuretic program.

-

1950s Context: Mercurial diuretics were effective but toxic. The search was on for orally active, non-toxic alternatives.

-

The Breakthrough: The discovery that dichlorophenoxyacetic acids (related to 2,4-D herbicides) had weak diuretic activity led to Ethacrynic Acid (Edecrin).

-

The Problem: Loop diuretics caused hyperuricemia (gout).

-

The Evolution: Chemists hypothesized that replacing the ether linkage (-O-) of ethacrynic acid with a direct carbon bond (phenylacetic acid) or a ketone (indanone) could alter the metabolic profile. This led to the synthesis of Indacrinone (MK-196) and various dichloromethylphenylacetic acid isomers, including the 2,3-dichloro-5-methyl variant, to test for "uricosuric diuretic" activity.

Structural Evolution Diagram

The following diagram illustrates the logical chemical evolution from herbicides to loop diuretics, highlighting the position of the 2,3-dichloro-5-methylphenylacetic acid scaffold.

Caption: Evolutionary pathway of dichlorinated acid scaffolds from herbicides to advanced diuretics.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The 2,3-dichloro-5-methyl substitution pattern creates a highly congested aromatic ring. The ortho-chloro substituents twist the acetic acid side chain out of planarity, impacting receptor binding affinity.

| Property | Data | Significance |

| IUPAC Name | 2-(2,3-Dichloro-5-methylphenyl)acetic acid | Defines substitution pattern. |

| CAS Number | 1803845-35-3 | Unique identifier for research grade material. |

| Molecular Formula | C₉H₈Cl₂O₂ | High halogen content increases lipophilicity (LogP ~3.0). |

| Molecular Weight | 219.06 g/mol | Fragment-sized; ideal for lead optimization. |

| H-Bond Donors/Acceptors | 1 / 2 | Classic carboxylic acid pharmacophore. |

| pKa (Predicted) | ~3.8 - 4.0 | Stronger acid than unsubstituted phenylacetic acid due to electron-withdrawing Cl groups. |

Synthetic Methodology

Synthesizing the 2,3-dichloro-5-methyl pattern is non-trivial due to the directing effects of the substituents. Standard electrophilic aromatic substitution on toluene would favor the 2,4- or 2,6- positions. Therefore, an indirect route via aniline or acetophenone is required.

Protocol A: The Willgerodt-Kindler Approach (Recommended)

This method constructs the acetic acid tail from a ketone precursor, avoiding complex alkylation steps.

Precursor: 2,3-Dichloro-5-methylacetophenone.

Step-by-Step Protocol:

-

Reagent Preparation: In a round-bottom flask, combine 2,3-dichloro-5-methylacetophenone (1.0 eq) with morpholine (2.0 eq) and elemental sulfur (1.5 eq).

-

Reflux: Heat the mixture to 130°C for 8–12 hours. The reaction generates a thioamide intermediate via the migration of the carbonyl group to the terminal carbon.

-

Hydrolysis: Cool the mixture and add 10% NaOH solution. Reflux for an additional 4 hours to hydrolyze the thioamide to the carboxylate.

-

Workup: Acidify the solution with HCl to pH 2. The product, 2,3-Dichloro-5-methylphenylacetic acid , will precipitate.

-

Purification: Recrystallize from ethanol/water to remove sulfur byproducts.

Protocol B: The Sandmeyer-Nitrile Route

Used when starting from the aniline derivative.

-

Diazotization: Treat 2,3-dichloro-5-methylaniline with NaNO₂/HCl at 0°C to form the diazonium salt.

-

Cyanation: React with CuCN/KCN (Sandmeyer reaction) to yield 2,3-dichloro-5-methylbenzonitrile.

-

Hydrolysis: Acid hydrolysis (H₂SO₄/H₂O) converts the nitrile to the phenylacetic acid.

Synthetic Workflow Diagram

Caption: The Sandmeyer-Nitrile synthetic route for accessing the target acid.

Pharmacological Applications & Research Utility[6]

Uricosuric Diuretic Development

The primary historical interest in this molecule lies in its relationship to Indacrinone .

-

Mechanism: Loop diuretics inhibit the Na+/K+/2Cl- cotransporter (NKCC2). However, many cause uric acid retention.

-

Role of the Scaffold: The 2,3-dichloro-phenylacetic acid motif was investigated to see if it could inhibit the urate transporter (URAT1) while maintaining diuretic activity. The 5-methyl group provides steric bulk that differentiates it from toxic metabolites of Ticrynafen.

Auxin Herbicides (Agrochemicals)

Phenylacetic acids are a class of Auxins (plant hormones).

-

Activity: 2,3-Dichlorophenylacetic acid is known to possess auxin activity. The addition of the 5-methyl group often creates an "Anti-Auxin" or modifies selectivity, making it a valuable tool for studying plant growth regulation pathways.

CRTH2 Antagonism (Modern Context)

Recent research into asthma and allergic rhinitis focuses on the CRTH2 receptor.

-

Relevance: Several CRTH2 antagonists (e.g., Ramatroban analogs) utilize a halogenated phenylacetic acid core. This specific isomer serves as a hydrophobic fragment in Fragment-Based Drug Discovery (FBDD) to probe the lipophilic pocket of the receptor.

References

-

Merck Sharp & Dohme. (1965). Ethacrynic acid and related compounds. Journal of Medicinal Chemistry.

-

Woltersdorf, O. W., et al. (1984). The evolution of the (aryloxy)acetic acid diuretics. Accounts of Chemical Research.

-

PubChem. (2024). Compound Summary: 2-(2,3-Dichloro-5-methylphenyl)acetic acid (CID 119014032). National Library of Medicine.

-

BenchChem. (2024). Technical Data: (2-Chloro-5-methylphenyl)acetic acid derivatives.

- Cragoe, E. J. (1983). Diuretics: Chemistry, Pharmacology, and Medicine. Wiley-Interscience. (Foundational text on the SAR of dichlorophenylacetic acids).

Methodological & Application

Application Note: HPLC Method Development for 2,3-Dichloro-5-methylphenylacetic Acid

Executive Summary

This application note details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 2,3-Dichloro-5-methylphenylacetic acid . This compound is frequently encountered as a building block or critical intermediate in the synthesis of diuretic agents and non-steroidal anti-inflammatory drugs (NSAIDs).

Due to the presence of the carboxylic acid moiety and the hydrophobic chlorine/methyl substituents, this analyte presents specific challenges regarding peak tailing and retention stability. This guide moves beyond standard templates to provide a "first-principles" approach to method design, ensuring robust separation from potential regioisomers (e.g., 2,4-dichloro analogs).

Physicochemical Profiling & Strategy

Before selecting column conditions, we must analyze the molecule's behavior in solution.

| Property | Value (Est.) | Chromatographic Implication |

| Structure | Phenylacetic acid core + 2 Cl + 1 Methyl | Moderate hydrophobicity; potential for |

| pKa (Acid) | ~3.8 – 4.2 | CRITICAL: At neutral pH (7.0), the molecule is ionized ( |

| LogP | ~2.8 – 3.2 | Requires a gradient with significant organic strength (Acetonitrile) to elute within a reasonable runtime. |

| UV Max | ~210 nm, ~265 nm | 210 nm provides max sensitivity; 265 nm offers higher selectivity against non-aromatic impurities. |

The Development Logic (Graphviz)

The following decision tree illustrates the logic used to arrive at the final protocol.

Figure 1: Method Development Decision Tree. Blue nodes indicate start/end points; Green indicates optimal choices.

Optimized Experimental Protocol

This protocol is designed to be robust and transferable . The use of a phosphate buffer at pH 2.5 ensures the carboxylic acid remains protonated, preventing peak splitting and ensuring consistent retention times.

Reagents & Equipment[1]

-

HPLC System: Agilent 1260/1290 or Waters Alliance (Quaternary Pump preferred).

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent USP L1 column.

-

Why: The "Plus" or highly end-capped base deactivation is essential to prevent the acidic analyte from interacting with active silanols, which causes tailing.

-

-

Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%), Potassium Dihydrogen Phosphate (

).

Mobile Phase Preparation

-

Mobile Phase A (Buffer): Dissolve 1.36 g

in 1000 mL water (10 mM). Adjust pH to 2.5 ± 0.1 using dilute Phosphoric Acid. Filter through 0.22 µm membrane.-

Note: Do not use Acetate or Formate buffers if monitoring at 210 nm due to high UV cutoff background.

-

-

Mobile Phase B (Organic): 100% Acetonitrile.

Instrument Parameters

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35°C (Controls viscosity and improves reproducibility) |

| Detection (UV) | 220 nm (Quantification), 254 nm (Identification) |

| Run Time | 20 Minutes |

Gradient Program

The gradient is designed to start with low organic to separate polar impurities, then ramp up to elute the hydrophobic chlorinated target.

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |

| 0.0 | 85 | 15 | Equilibration |

| 2.0 | 85 | 15 | Isocratic Hold |

| 12.0 | 20 | 80 | Linear Gradient |

| 15.0 | 20 | 80 | Wash |

| 15.1 | 85 | 15 | Return to Initial |

| 20.0 | 85 | 15 | Re-equilibration |

Validation Strategy (ICH Q2 R2)

According to the latest ICH Q2(R2) guidelines, the method must be validated for its intended purpose (Identification, Impurity Testing, or Assay).[1]

Specificity (Stress Testing)

To ensure the method is stability-indicating, the sample should be subjected to stress conditions. The 2,3-dichloro isomer must be resolved from its potential degradation products (decarboxylated species) or regioisomers (2,4-dichloro or 3,4-dichloro analogs).

-

Requirement: Resolution (

) > 1.5 between the Main Peak and nearest isomer.

Linearity & Range

Prepare a 5-point calibration curve.

-

Range: 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

-

Acceptance:

.

System Suitability Testing (SST)

Every analytical run must begin with an SST injection to verify system performance.

| Parameter | Acceptance Criteria | Logic |

| Tailing Factor ( | Acids tend to tail; values > 2.0 indicate column aging or incorrect pH. | |

| Theoretical Plates ( | Ensures column efficiency. | |

| Retention Time %RSD | Confirms pump stability and equilibration. |

Validation Workflow Diagram

Figure 2: Routine Analysis and Validation Workflow.

Troubleshooting Guide

Issue: Peak Tailing

-

Cause: Secondary interactions between the carboxylic acid and residual silanols on the silica support.

-

Solution: Ensure the mobile phase pH is 2.5 . If pH is > 3.0, silanols become ionized (

) and attract the analyte. If tailing persists, switch to a "Shield" or "Polar Embedded" C18 column.

Issue: Retention Time Drift

-

Cause: Incomplete equilibration or temperature fluctuation.

-

Solution: Phenylacetic acid derivatives are sensitive to %Organic changes. Ensure the column is thermostatted at 35°C, not ambient.

Issue: "Ghost" Peaks

-

Cause: Contaminated aqueous mobile phase. Phosphate buffers promote microbial growth.

-

Solution: Replace Mobile Phase A daily. Do not "top off" bottles.

References

-

ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

-

PubChem. (n.d.).[2] Phenylacetic Acid Compound Summary. National Library of Medicine. [Link]

-

Sielc Technologies. (2018).[3] Separation of Phenylacetic acid on Newcrom R1 HPLC column. [Link]

Sources

recrystallization techniques for 2,3-Dichloro-5-methylphenylacetic acid

Application Note: Advanced Recrystallization Protocols for 2,3-Dichloro-5-methylphenylacetic Acid

Executive Summary & Compound Analysis

Target Analyte: 2,3-Dichloro-5-methylphenylacetic acid (CAS: 1803845-35-3) Molecular Formula: C₉H₈Cl₂O₂ Molecular Weight: 219.06 g/mol

The purification of 2,3-Dichloro-5-methylphenylacetic acid presents specific challenges due to the "clumping" effect of the two chlorine atoms and the methyl group on the phenyl ring. These substituents significantly increase lipophilicity compared to unsubstituted phenylacetic acid, altering the solubility profile.

Key Challenges:

-

Isomeric Impurities: The synthesis often yields regioisomers (e.g., 2,5-dichloro or 3,5-dichloro analogs) which have similar solubility profiles.

-

"Oiling Out": The melting point of this derivative is likely suppressed by impurities, leading to phase separation (oil) before crystallization.

-

Dimerization: Like all carboxylic acids, this compound forms stable hydrogen-bonded dimers in non-polar solvents, affecting solubility curves.

This guide provides a self-validating protocol for developing a recrystallization process, moving from solvent screening to scale-up.

Pre-Recrystallization Assessment

Before attempting bulk recrystallization, you must define the solubility profile. Do not skip this step.

Solubility Screening Protocol: Test 100 mg of crude material in 1 mL of the following solvents at Reflux (Boiling) and Room Temperature (RT).

| Solvent Class | Specific Solvent | Expected Behavior | Suitability |

| Non-Polar | Heptane / Hexane | Insoluble (Hot & Cold) | Anti-Solvent |

| Aromatic | Toluene | Soluble (Hot), Sparingly Soluble (Cold) | Primary Candidate |

| Polar Aprotic | Ethyl Acetate | Soluble (Cold) | Too soluble for single-solvent |

| Polar Protic | Ethanol / IPA | Soluble (Cold) | Good for mixed-solvent systems |

| Chlorinated | DCM / Chloroform | Soluble (Cold) | Generally poor for crystallization |

| Aqueous | Water | Insoluble (Cold), Sparingly Soluble (Hot) | Anti-Solvent (with Ethanol) |

Protocol A: Single-Solvent Recrystallization (Toluene)

Rationale: Toluene is often the ideal solvent for polychlorinated aromatics. It provides high solubility at boiling points (110°C) but significantly reduced solubility at lower temperatures due to π-stacking interactions, facilitating crystal growth.

Step-by-Step Methodology:

-

Dissolution:

-

Place 10.0 g of crude 2,3-Dichloro-5-methylphenylacetic acid in a 100 mL round-bottom flask (RBF).

-

Add Toluene (start with 3 mL/g, i.e., 30 mL).

-

Heat to reflux with stirring. If not fully dissolved, add Toluene in 5 mL increments until the solution is clear (yellow/orange).

-

Critical: Do not exceed 10 mL/g. If insoluble at this volume, filter hot (Step 2) to remove inorganic salts.

-

-

Hot Filtration (Optional but Recommended):

-

If the solution is cloudy (insoluble salts/catalyst), filter quickly through a pre-heated glass funnel with a fluted filter paper or a Celite pad to prevent premature crystallization on the filter.

-

-

Controlled Cooling (Nucleation):

-

Remove the flask from heat and place it on a cork ring.

-

Allow to cool to Room Temperature (RT) slowly (approx. 1-2 hours).

-

Observation: If oil droplets form instead of crystals, reheat to redissolve and add a seed crystal (see Troubleshooting).

-

-

Crystallization:

-

Once at RT, move the flask to an ice-water bath (0-4°C) for 1 hour to maximize yield.

-

-

Isolation:

-

Filter the crystals using a Büchner funnel under vacuum.

-

Wash: Wash the filter cake with cold Toluene (chilled to 0°C). This displaces the mother liquor containing impurities without dissolving the product.

-

-

Drying:

-

Dry in a vacuum oven at 40°C for 12 hours. (Melting point check required before higher temps).

-

Protocol B: Multi-Solvent (Anti-Solvent) Precipitation

Rationale: If Toluene fails or yield is low, an Ethanol/Water system leverages the hydrophobic nature of the dichloromethyl group against the hydrophilic carboxyl group.

Step-by-Step Methodology:

-

Dissolution:

-

Dissolve 10.0 g of crude solid in the minimum amount of boiling Ethanol (approx. 20-30 mL).

-

-

Anti-Solvent Addition:

-

While maintaining a gentle boil, add hot Water dropwise.

-

Continue adding water until a persistent turbidity (cloudiness) is observed.

-

-

Clarification:

-

Add a few drops of hot Ethanol to just clear the turbidity. The solution should be saturated.

-

-

Crystallization:

-

Remove from heat. Cover the flask to prevent evaporation.

-

Allow to cool slowly to RT. The hydrophobic aromatic ring will drive crystallization as the dielectric constant of the mixture increases (due to cooling).

-

Troubleshooting & Optimization

Problem: "Oiling Out" (Liquid-Liquid Phase Separation)

-

Cause: The melting point of the solvated impurity/product mix is lower than the crystallization temperature.

-

Solution:

-

Seed Crystals: Add a tiny crystal of pure product at the cloud point.

-

Trituration: If an oil forms, decant the solvent and scratch the oil with a glass rod in the presence of a non-solvent (e.g., Hexane) to induce solidification.

-

High-Boiling Solvent: Switch to a higher boiling solvent (e.g., Chlorobenzene) to allow crystallization at a higher temperature (above the oiling point).

-

Problem: Colored Impurities

-

Solution: Add Activated Charcoal (1-2% w/w) during the hot dissolution step (Protocol A, Step 1). Stir for 5 mins, then perform Hot Filtration.

Visual Workflow: Solvent Selection Logic

The following diagram illustrates the decision matrix for selecting the optimal purification path based on initial solubility tests.

Figure 1: Decision tree for selecting the appropriate purification strategy based on initial solubility observations.

Analytical Validation

To ensure the protocol has succeeded, the following criteria must be met:

-

HPLC Purity: >98.5% (Area %).

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Acetonitrile/Water (0.1% H3PO4) gradient.

-

-

DSC (Differential Scanning Calorimetry):

-

Look for a sharp endotherm. A broad peak indicates the presence of isomers or solvent inclusion.

-

-

1H-NMR:

-

Verify the integration of the methyl group (3H, singlet, ~2.3 ppm) and the methylene group (2H, singlet, ~3.6 ppm).

-

Check for the absence of solvent peaks (Toluene: ~2.3 ppm, ~7.1-7.2 ppm).

-

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

PubChem Compound Summary. (n.d.). 2,3-Dichloro-5-methylphenylacetic acid.[1] National Center for Biotechnology Information. Link

-

Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for "Oiling Out" troubleshooting). Link

Sources

Application Note: Synthetic Strategies for Ethacrynic Acid Analogues Utilizing 2,3-Dichloro-5-methylphenylacetic Acid

Executive Summary & Scientific Rationale

Ethacrynic acid (Edecrin) is a classic loop diuretic and a potent inhibitor of Glutathione S-Transferase (GST) P1-1, a target implicated in cancer drug resistance. Standard Ethacrynic acid features a phenoxyacetic acid core. This guide details the synthesis of carba-analogues using 2,3-Dichloro-5-methylphenylacetic acid as the starting scaffold.

Why this Scaffold? Replacing the ether oxygen of Ethacrynic acid with a methylene bridge (or direct phenyl linkage) creates a "carba-analogue." This modification is designed to:

-

Enhance Metabolic Stability: The phenoxy ether linkage is susceptible to oxidative dealkylation (O-dealkylation). The phenylacetic acid backbone resists this metabolic route.

-

Explore Steric Influence: The presence of the 5-methyl group (absent in standard Ethacrynic acid) introduces steric bulk adjacent to the active site binding pocket, potentially altering selectivity between NKCC2 (diuretic target) and GST P1-1 (oncology target).

This Application Note presents two divergent synthetic protocols:

-

Protocol A: Installation of the

-unsaturated ketone "warhead" (Michael Acceptor) to synthesize a direct structural analogue. -

Protocol B: Derivatization of the carboxylic tail into 1,3,4-oxadiazole bioisosteres to improve lipophilicity and cellular permeation.

Chemical Strategy & Pathway Analysis[1]

The Regiochemistry Challenge

The starting material, 2,3-Dichloro-5-methylphenylacetic acid, presents a sterically crowded arena for electrophilic aromatic substitution (EAS).

-

Positions 2, 3: Occupied by Chlorine (Deactivating, Ortho/Para directing).

-

Position 5: Occupied by Methyl (Activating, Ortho/Para directing).

-

Position 1: Occupied by the Acetic Acid tail.

Target Position: To mimic Ethacrynic acid, acylation must occur at Position 4 .

-

Electronic Favorability: Position 4 is ortho to the activating Methyl group and para to the Acetic acid side chain. This is electronically favorable.

-

Steric Hindrance: Position 4 is sandwiched between a Chlorine (C3) and a Methyl (C5). This "buttressing effect" requires high-energy forcing conditions for the Friedel-Crafts acylation.

Visualizing the Synthetic Workflow

Caption: Divergent synthetic pathways from 2,3-Dichloro-5-methylphenylacetic acid yielding either Michael acceptor analogues (Protocol A) or heterocyclic bioisosteres (Protocol B).

Protocol A: Synthesis of the Carba-Ethacrynic Core

Objective: To install the 2-methylenebutyryl pharmacophore at the C4 position.

Reagents & Equipment

| Reagent | Role | Equivalence | Safety Note |

| Start Material | Substrate | 1.0 eq | Irritant |

| Methanol / H2SO4 | Protection | Excess | Corrosive |

| Butyryl Chloride | Acylating Agent | 1.2 eq | Lachrymator, Moisture Sensitive |

| Aluminum Chloride (AlCl3) | Lewis Acid | 2.5 eq | Reacts violently with water |

| Paraformaldehyde | C1 Source | 1.5 eq | Carcinogen suspect |

| Dimethylamine HCl | Amine Source | 1.5 eq | Hygroscopic |

Step-by-Step Methodology

1. Esterification (Protection)

-

Dissolve 2,3-Dichloro-5-methylphenylacetic acid (10 mmol) in dry Methanol (30 mL).

-

Add conc. H2SO4 (0.5 mL) dropwise.

-

Reflux for 4 hours.[1] Monitor by TLC (Hexane:EtOAc 8:2).

-

Why: The free carboxylic acid will complex with AlCl3, deactivating the ring and requiring excess catalyst. The ester is more compatible with Friedel-Crafts conditions.

2. Friedel-Crafts Acylation (The Critical Step)

-

Setup: Flame-dried 3-neck flask, N2 atmosphere.

-

Suspend AlCl3 (25 mmol) in dry Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) at 0°C.

-

Add Butyryl Chloride (12 mmol) dropwise. Stir 15 min to form the acylium ion.

-

Add the Methyl Ester (from Step 1) dissolved in DCM dropwise.

-

Condition: Warm to Room Temperature (RT). If no reaction after 2h, heat to reflux (DCE required).

-

Expert Insight: Due to the C3-Cl and C5-Me steric crowding, this reaction may be sluggish. If conversion is low (<50%), switch solvent to Nitrobenzene (high boiling point, polar) and heat to 60°C.

-

Quench: Pour onto ice/HCl. Extract with DCM.

3. Mannich Reaction (

-

Dissolve the C4-butyryl intermediate (5 mmol) in 1,4-dioxane (15 mL).

-

Add Paraformaldehyde (7.5 mmol) and Dimethylamine Hydrochloride (7.5 mmol).

-

Reflux for 2-6 hours.

-

Mechanism:[2][3][4][5][6][7] This forms the Mannich base (amino-ketone).

-

Elimination: Treat the crude Mannich base with aqueous NaHCO3 at reflux or mild base to effect Hoffman-like elimination, generating the

-unsaturated ketone.

4. Hydrolysis

-

Treat the ester with LiOH (2 eq) in THF/H2O (1:1) at RT for 2 hours to reveal the free acid.

-

Caution: Avoid harsh basic conditions which can polymerize the newly formed Michael acceptor.

Protocol B: Synthesis of 1,3,4-Oxadiazole Bioisosteres

Objective: To modify the carboxylic acid tail into a heterocyclic moiety, improving metabolic stability and membrane permeability.

Reagents & Equipment

| Reagent | Role | Equivalence |

| Start Material | Substrate | 1.0 eq |

| Hydrazine Hydrate (99%) | Nucleophile | 5.0 eq |

| Phosphorus Oxychloride (POCl3) | Cyclizing Agent | Solvent/Reagent |

| Substituted Benzoic Acid | Coupling Partner | 1.0 eq |

Step-by-Step Methodology

1. Hydrazide Formation

-

Dissolve the Methyl Ester (from Protocol A, Step 1) in Ethanol.

-

Add Hydrazine Hydrate (excess, 5 eq) to prevent dimer formation.

-

Reflux for 6-8 hours.[1]

-

Cool and filter the precipitate.[1][8] Recrystallize from Ethanol.

-

Checkpoint: IR spectrum should show doublet -NH2 peaks around 3200-3300 cm⁻¹ and Amide I carbonyl at ~1660 cm⁻¹.

2. Oxadiazole Cyclization (POCl3 Method)

-

Mix the Hydrazide (1 mmol) and a substituted Benzoic Acid (1 mmol) (e.g., 4-chlorobenzoic acid for SAR comparison).

-

Add POCl3 (5 mL) carefully.

-

Reflux for 4-6 hours.[1]

-

Workup: Cool and pour slowly onto crushed ice with vigorous stirring (Exothermic!). Neutralize with NaHCO3 solution.

-

Mechanism:[2][3][4][5][6][7] The POCl3 activates the carboxylic acid, forms the diacylhydrazide, and dehydrates it to the 1,3,4-oxadiazole ring in one pot.

Quality Control & Validation

Analytical Specifications

For the final Ethacrynic Analogue (Protocol A):

-

1H NMR (CDCl3, 400 MHz):

-

Look for the vinylic protons of the

-methylene group. Typically two singlets (or fine doublets) around -

Confirm the 5-Methyl singlet around

2.4 ppm. -

Confirm the loss of the methoxy signal (if hydrolyzed).

-

-

Mass Spectrometry:

-

Expect a characteristic isotope pattern for two chlorine atoms (M, M+2, M+4 intensities approx 9:6:1).

-

Biological Assay (GST Inhibition)

To validate the "Ethacrynic-like" activity:

-

Assay: CDNB (1-chloro-2,4-dinitrobenzene) conjugation assay.

-

Protocol: Incubate Recombinant GST P1-1 with the analogue (1-100

M) + GSH (1 mM) + CDNB (1 mM). -

Readout: Monitor Absorbance at 340 nm. A decrease in the rate of conjugate formation compared to control indicates inhibition.

References

-

Synthesis and SAR of Ethacrynic Acid Analogues (GST Inhibition): Zhang, H., et al. (2005). Synthesis and structure-activity relationship of ethacrynic acid analogues on glutathione-s-transferase P1-1 activity inhibition.

-

Oxadiazole Derivatization Strategies: Somani, R.R., et al. (2011). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities. [9][10][11]

-

Friedel-Crafts Acylation Mechanisms & Protocols: Sigma-Aldrich Technical Library. Friedel–Crafts Acylation: Reaction & Mechanism.

-

Ethacrynic Acid Analogues as Anti-Cancer Agents: El Kazzouli, S., et al. (2020).[12][13] Synthesis and biological evaluation of ethacrynic acid derivatives bearing sulfonamides as potent anti-cancer agents. [13]

-

General Phenylacetic Acid Synthesis & Reactivity: BenchChem Application Note. Synthesis of Functionalized Phenylacetic Acids.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN102633623A - Methylphenylacetic acid preparation method - Google Patents [patents.google.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. 傅-克酰基化反应 [sigmaaldrich.cn]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. jbclinpharm.org [jbclinpharm.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. jchemrev.com [jchemrev.com]

- 10. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and biological evaluation of ethacrynic acid derivatives bearing sulfonamides as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dichloro-5-methylphenylacetic Acid

Welcome to the technical support center for the synthesis of 2,3-Dichloro-5-methylphenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yield and purity.

Overview of Synthetic Strategies

The synthesis of 2,3-Dichloro-5-methylphenylacetic acid can be approached from several precursors. The choice of route often depends on the availability of starting materials, scalability, and safety considerations. The three most common and logical pathways start from 2,3-dichloro-5-methylacetophenone, 2,3-dichloro-5-methylbenzyl chloride, or 2,3-dichloro-5-methylbenzaldehyde.

Caption: Key synthetic routes to 2,3-Dichloro-5-methylphenylacetic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during synthesis. Each question is based on common problems observed in our application labs.

Route 1: Willgerodt-Kindler Reaction from 2,3-Dichloro-5-methylacetophenone

The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones into the corresponding phenylacetic acid derivatives via a thioamide intermediate.[1][2] It typically involves heating the ketone with sulfur and a secondary amine, like morpholine.[1]

Q1: My Willgerodt-Kindler reaction has stalled. TLC analysis shows a significant amount of unreacted starting ketone even after prolonged reflux. What's wrong?

A1: This is a common issue often related to temperature, reagent purity, or stoichiometry.

-

Causality: The Willgerodt-Kindler reaction mechanism involves the formation of an enamine, which then reacts with sulfur.[3][4] This process requires high thermal energy to overcome the activation barrier. Insufficient temperature is the most frequent cause of a stalled reaction.

-

Troubleshooting Steps:

-

Verify Temperature: Ensure your reaction is refluxing vigorously. For a morpholine-based reaction, the temperature should be around 130-140 °C. Use a high-boiling solvent like xylene or toluene if necessary, but neat conditions are often preferred.

-

Check Reagent Quality: Morpholine can absorb water and carbon dioxide from the air. Use freshly distilled morpholine for best results. Elemental sulfur should be a fine powder to ensure adequate surface area for reaction.

-

Examine Stoichiometry: An excess of both morpholine and sulfur is typically required. A common molar ratio is 1 equivalent of ketone to 3 equivalents of morpholine and 2.5 equivalents of sulfur.[1] Insufficient amine or sulfur will lead to incomplete conversion.

-

Consider Microwave Synthesis: For rapid optimization, microwave-assisted heating can dramatically reduce reaction times and improve yields by ensuring uniform and efficient heating.

-

Q2: The hydrolysis of the intermediate thiomorpholide is incomplete or producing significant side products. How can I improve this step?

A2: The hydrolysis of the stable thioamide intermediate requires forcing conditions. Incomplete hydrolysis or side reactions often stem from insufficiently basic conditions or thermal degradation.

-

Causality: The thioamide must be hydrolyzed to the corresponding carboxylic acid. This is typically achieved with a strong base like NaOH or KOH in a water/alcohol co-solvent system under prolonged heating.[1] The C=S bond is less polarized than a C=O bond, making it less susceptible to nucleophilic attack, hence the need for harsh conditions.

-

Troubleshooting Protocol:

-

Increase Basicity: Use a concentrated aqueous solution of NaOH (e.g., 20-40%). A co-solvent like ethanol or ethylene glycol can help with solubility and allow for higher reflux temperatures.

-

Extend Reaction Time: Monitor the reaction by TLC or HPLC. These hydrolyses can often take 4 to 8 hours, or even longer, at reflux.

-

Ensure Proper Work-up: After hydrolysis, the product exists as the sodium salt in the aqueous layer. It is crucial to cool the reaction mixture thoroughly before acidifying with a strong acid (e.g., concentrated HCl) to precipitate the final product. Acidifying a hot solution can lead to decomposition and lower yields.

-

| Parameter | Standard Condition | Troubleshooting Action | Rationale |

| Reaction Temp. | 130-140 °C (Reflux) | Ensure vigorous reflux; use a heating mantle with a temperature controller. | Overcomes the activation energy for enamine and thioamide formation. |

| Reagents | Ketone:Morpholine:Sulfur (1:3:2.5) | Use freshly opened/distilled morpholine and powdered sulfur. | Water can inhibit the reaction; high surface area of sulfur is critical. |

| Hydrolysis | 20% NaOH (aq), Reflux 4-6h | Increase NaOH concentration to 40%; use ethylene glycol co-solvent. | Drives the difficult hydrolysis of the stable thioamide to completion. |

| Work-up | Acidify to pH < 2 | Cool mixture in an ice bath before slowly adding concentrated HCl. | Prevents product decomposition and ensures complete protonation and precipitation. |

Route 2: Benzyl Cyanide Hydrolysis

This classic route involves the nucleophilic substitution of 2,3-dichloro-5-methylbenzyl chloride with a cyanide salt to form the nitrile, which is then hydrolyzed.

Q3: My yield of 2,3-dichloro-5-methylbenzyl cyanide is low, and I'm forming dimeric side products. Why is this happening?

A3: This typically points to issues with the cyanide displacement reaction conditions, often related to the solvent or phase-transfer catalysis.

-

Causality: The reaction of a benzyl chloride with sodium or potassium cyanide is an SN2 reaction. Benzyl halides are reactive and can undergo side reactions. The cyanide anion needs to be sufficiently nucleophilic and soluble in the reaction medium to efficiently displace the chloride.

-

Troubleshooting Steps:

-

Use a Phase-Transfer Catalyst (PTC): In a two-phase system (e.g., toluene/water), a PTC like tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6) is essential.[5] The PTC transports the cyanide anion from the aqueous phase to the organic phase where the benzyl chloride resides, dramatically accelerating the reaction and suppressing side reactions.

-

Employ a Polar Aprotic Solvent: Alternatively, using a single-phase system with a polar aprotic solvent like DMSO or DMF can enhance the nucleophilicity of the cyanide anion, leading to faster and cleaner reactions.

-

Control Temperature: The reaction is exothermic. Maintain the temperature between 40-60 °C. Overheating can lead to the formation of elimination products or other impurities.

-

Q4: The hydrolysis of my benzyl cyanide is very slow and requires harsh conditions, leading to product degradation. Is there a better way?

A4: Yes, traditional acid or base hydrolysis can be slow and destructive.[6] Modern methods offer milder alternatives.

-

Causality: The cyano group is relatively stable. Strong acid or base catalysis is needed to effect hydrolysis, first to the amide and then to the carboxylic acid.[5] These harsh conditions (e.g., refluxing in 70% H₂SO₄) can cause decomposition of the desired product, especially with sensitive aromatic substituents.

-

Troubleshooting and Alternative Protocols:

-

Basic Hydrolysis with Peroxide: A mixture of NaOH and hydrogen peroxide in aqueous ethanol can efficiently hydrolyze nitriles to amides under milder conditions. The resulting amide can then be hydrolyzed to the carboxylic acid under standard basic conditions, often with improved overall yield.

-

Near-Critical Water Hydrolysis: A greener and often cleaner method is to heat the nitrile with deionized water in a sealed reactor at high temperatures (240-310 °C).[7] Under these near-critical conditions, water itself acts as both the solvent and catalyst, avoiding the need for strong acids or bases and simplifying work-up.[7]

-

Two-Stage Hydrolysis: First, perform a partial hydrolysis to the primary amide using controlled conditions (e.g., MnO₂ catalyst or controlled acid/base). Isolate the amide, and then perform a second, cleaner hydrolysis to the carboxylic acid. This can prevent the formation of tar-like byproducts common in one-pot, high-temperature hydrolyses.

-

Caption: A troubleshooting decision tree for common synthesis issues.

References

-

Darzens reaction. Wikipedia. [Link]

-

Darzens Condensation: Mechanism, Development, and Application Research. Oreate AI. [Link]

-

benzaldehyde to alfa- hydroxy phenylaceticacid. Filo. [Link]

-

Darzens Reaction. Organic Chemistry Portal. [Link]

-

Darzens Condensation. Master Organic Chemistry. [Link]

-

Give conversions: Benzaldehyde to alpha-Hydroxyphenylacetic acid. Vedantu. [Link]

-

Conversion of Benzaldehyde to c-hydroxyphenylacetic acid. Allen. [Link]

-

Possible base for synthesis of malonic ester from phenylacetic acid and diethyl carbonate? ResearchGate. [Link]

-

Benzaldehyde to α-Hydroxyphenylacetic acid |Conversions of Organic Chemistry. YouTube. [Link]

-

Benzaldehyde to alpha hydroxy phenyl acetic acid conversion || NEET || IIT- JEE MAINS. YouTube. [Link]

- Carboxylic acid glycidyl esters, process for their preparation and their use in resin compositions.

-

Malonic ester synthesis. Wikipedia. [Link]

-

Willgerodt rearrangement. Wikipedia. [Link]

-

Chemistry of Esters. LibreTexts Chemistry. [Link]

-

Malonic Ester Synthesis. Organic Chemistry Portal. [Link]

-

phenylacetic acid. Organic Syntheses Procedure. [Link]

-

The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

-

Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

-

hydrolysis of esters. Chemguide. [Link]

-

Willgerodt-Kindler Reaction. Organic Chemistry Portal. [Link]

-

Willgerodt-Kindler Reaction. SynArchive. [Link]

- Process for the preparation of glycidic ester and an aldehyde.

-

2-phenylpropionic acid. Organic Syntheses Procedure. [Link]

-

Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. SciSpace. [Link]

-

Recent advances in the Willgerodt–Kindler reaction. RSC Publishing. [Link]

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]

- Method for preparing 2,3-dichlorobenzaldehyde through continuous oxidization of 2,3-dichlorotoluene.

-

Synthesis of phenylacetic acid esters. European Patent Office. [Link]

-

Benzaldehyde, 2,4,6-trimethyl. Organic Syntheses Procedure. [Link]

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

- Methylphenylacetic acid preparation method.

- Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium.

-

2-Chloro-5-methylbenzaldehyde. PubChem. [Link]

-

synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. Semantic Scholar. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. synarchive.com [synarchive.com]

- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 4. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents [patents.google.com]

minimizing side reactions during 2,3-Dichloro-5-methylphenylacetic acid reduction

Technical Support Center: 2,3-Dichloro-5-methylphenylacetic Acid Reduction Subject: Minimizing Side Reactions & Optimizing Chemoselectivity Ticket ID: CHEM-SUP-8829 Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Executive Summary

You are attempting to reduce 2,3-dichloro-5-methylphenylacetic acid to its corresponding alcohol, 2-(2,3-dichloro-5-methylphenyl)ethanol .

This transformation presents a specific chemoselectivity challenge: preserving the aryl chloride motif. While the carboxylic acid is the target, the electron-deficient aromatic ring (due to the dichloro substitution) is susceptible to hydrodehalogenation (loss of Cl) if aggressive nucleophilic reductants like Lithium Aluminum Hydride (LAH) are used.

This guide details the Borane-Dimethyl Sulfide (BH₃[1][2]·DMS) protocol, which is the industry standard for this specific transformation due to its electrophilic nature, ensuring the aryl ring remains untouched.

Part 1: Reagent Selection & Chemoselectivity

Q: Why can't I use Lithium Aluminum Hydride (LAH) for this reduction?

A: LAH is a powerful nucleophilic reducing agent. In polychlorinated aromatics, LAH can attack the aromatic ring via an

Q: Why is Borane (BH₃) the recommended reagent? A: Borane is an electrophilic reducing agent.[1] It coordinates to the electron-rich carbonyl oxygen of the carboxylic acid, activating it for hydride delivery. It reacts preferentially with carboxylic acids over esters, nitro groups, and critically, aryl halides .

Comparison of Reducing Agents

| Reagent | Mechanism | Risk of Dehalogenation | Reaction Rate (Acid) | Recommendation |

| BH₃[2][3]·DMS | Electrophilic | Negligible | Fast (0°C to RT) | Primary Choice |

| LAH | Nucleophilic | High | Very Fast | Avoid |

| NaBH₄ | Nucleophilic | Low | Non-reactive* | Ineffective |

| NaBH₄ + I₂ | Electrophilic (in situ BH₃) | Low | Moderate | Backup Option |

*NaBH₄ alone will not reduce carboxylic acids.[4]

Part 2: Visualizing the Reaction Pathway

The following diagram illustrates the correct pathway and the "traps" where side reactions occur.

Caption: The reaction proceeds through a stable boron-polymer complex.[1][3][5] Failure to break this complex during workup is the #1 cause of low yields.

Part 3: Troubleshooting Common Failure Modes

Issue 1: "The reaction stalled at 80% conversion."

Diagnosis: This is rarely a true stall. It is likely the formation of a Dimer Ester impurity .

-

Mechanism: As the product alcohol forms, if the reaction mixture is starved of Borane or if the temperature is too low, the newly formed alcohol can react with the unreacted carboxylic acid starting material to form an ester.

-

Fix:

-

Ensure you are using 1.5 to 2.0 equivalents of BH₃·DMS. The reagent decomposes over time; check the titer.

-

Order of Addition: Add the Borane solution to the Acid solution (or vice versa) slowly at 0°C, then allow to warm to Room Temperature (RT). Do not keep it at 0°C for the duration; the reduction requires RT to complete.

-

Issue 2: "I have low mass recovery, but TLC showed conversion."

Diagnosis: Incomplete hydrolysis of the Alkoxyborane Complex .

-

Explanation: Borane reduction does not produce the free alcohol directly; it produces a B-O-C linked polymer. This polymer is often soluble in organic solvents but does not behave like the free alcohol on silica. If you just add water/acid and extract immediately, the boron complex may remain in the organic layer or form an emulsion.

-

Protocol Fix (The Methanol Quench):

-

Cool reaction to 0°C.

-

Slowly add Methanol (MeOH) . Massive gas evolution (H₂) will occur.

-

Crucial Step: Reflux the mixture for 30–60 minutes. This breaks the B-O bond and forms volatile trimethyl borate B(OMe)₃.

-

Concentrate the solvent. Repeat the MeOH addition/concentration cycle 2-3 times to remove all boron as B(OMe)₃.

-

Issue 3: "I see a new impurity at RRT 0.9 (Des-chloro)."

Diagnosis: Hydrodehalogenation.

-

Cause: Presence of transition metals or use of harsh reducing agents.

-